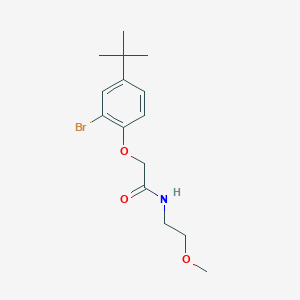![molecular formula C17H16N2O3S B296305 3-(3,4-Dimethoxy-phenyl)-5-phenylsulfanylmethyl-[1,2,4]oxadiazole](/img/structure/B296305.png)
3-(3,4-Dimethoxy-phenyl)-5-phenylsulfanylmethyl-[1,2,4]oxadiazole
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-(3,4-Dimethoxy-phenyl)-5-phenylsulfanylmethyl-[1,2,4]oxadiazole is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various fields. This compound is also known as DPO and has been synthesized using different methods.
作用機序
The mechanism of action of DPO is not fully understood. However, it has been reported to inhibit the growth of cancer cells by inducing apoptosis and cell cycle arrest. DPO has also been found to inhibit the activity of bacterial enzymes such as DNA gyrase and topoisomerase IV, which are essential for bacterial growth and replication.
Biochemical and Physiological Effects:
DPO has been found to have both biochemical and physiological effects. It has been reported to increase the levels of reactive oxygen species (ROS) in cancer cells, which leads to apoptosis. DPO has also been found to inhibit the growth of bacteria by disrupting their DNA replication and transcription. Additionally, DPO has been found to have antioxidant activity, which protects cells from oxidative stress.
実験室実験の利点と制限
One of the advantages of using DPO in lab experiments is its potential applications in various fields of scientific research such as cancer research and antibacterial research. DPO has also been found to have low toxicity, which makes it a potential candidate for drug development. However, one of the limitations of using DPO in lab experiments is its limited solubility in water, which makes it difficult to use in aqueous solutions.
将来の方向性
There are several future directions for the research on DPO. One of the directions is to investigate the potential applications of DPO in the treatment of oxidative stress-related diseases such as Alzheimer's disease and Parkinson's disease. Another direction is to investigate the potential of DPO as a chemotherapeutic agent for the treatment of different types of cancer. Additionally, further research is needed to understand the mechanism of action of DPO and its potential side effects.
Conclusion:
In conclusion, DPO is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various fields. It has been synthesized using different methods and has been found to exhibit antitumor and antibacterial activity. Additionally, DPO has been found to have antioxidant activity, which makes it a potential candidate for the treatment of oxidative stress-related diseases. Further research is needed to understand the mechanism of action of DPO and its potential applications in different fields of scientific research.
合成法
The synthesis of DPO has been reported using different methods. One of the methods involves the reaction of 3,4-dimethoxybenzaldehyde, phenylhydrazine, and phenylmethanethiol in the presence of sodium methoxide. Another method involves the reaction of 3,4-dimethoxybenzaldehyde, phenylhydrazine, and thiophenol in the presence of sodium methoxide. Both of these methods have been reported to yield DPO with good yields.
科学的研究の応用
DPO has been found to have potential applications in various fields of scientific research. It has been reported to exhibit antitumor activity against different types of cancer cells such as breast cancer, lung cancer, and colon cancer. DPO has also been found to have antibacterial activity against different strains of bacteria such as Staphylococcus aureus, Escherichia coli, and Pseudomonas aeruginosa. Additionally, DPO has been reported to have antioxidant activity, which makes it a potential candidate for the treatment of oxidative stress-related diseases.
特性
分子式 |
C17H16N2O3S |
|---|---|
分子量 |
328.4 g/mol |
IUPAC名 |
3-(3,4-dimethoxyphenyl)-5-(phenylsulfanylmethyl)-1,2,4-oxadiazole |
InChI |
InChI=1S/C17H16N2O3S/c1-20-14-9-8-12(10-15(14)21-2)17-18-16(22-19-17)11-23-13-6-4-3-5-7-13/h3-10H,11H2,1-2H3 |
InChIキー |
BCBDROXBMRHYCN-UHFFFAOYSA-N |
SMILES |
COC1=C(C=C(C=C1)C2=NOC(=N2)CSC3=CC=CC=C3)OC |
正規SMILES |
COC1=C(C=C(C=C1)C2=NOC(=N2)CSC3=CC=CC=C3)OC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2-[(5-cyclohexyl-4-methyl-4H-1,2,4-triazol-3-yl)sulfanyl]-N-(2-thienylmethyl)acetamide](/img/structure/B296222.png)
![N-[1-(4-allyl-5-{[2-oxo-2-(1,3-thiazol-2-ylamino)ethyl]sulfanyl}-4H-1,2,4-triazol-3-yl)-2-methylpropyl]-2-chlorobenzamide](/img/structure/B296225.png)


![2-({N-methyl-N-[(4-methylphenyl)sulfonyl]glycyl}amino)benzamide](/img/structure/B296229.png)
![N,4-dimethyl-N-{[3-(4-pyridinyl)-1,2,4-oxadiazol-5-yl]methyl}benzenesulfonamide](/img/structure/B296230.png)
![N-{[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]methyl}-N,4-dimethylbenzenesulfonamide](/img/structure/B296231.png)
![N,4-dimethyl-N-{[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}benzenesulfonamide](/img/structure/B296232.png)
![N-(2,5-dimethylphenyl)[1,1'-biphenyl]-2-carboxamide](/img/structure/B296234.png)
![N-{4-[(diethylamino)sulfonyl]phenyl}-2-[3-methyl(methylsulfonyl)anilino]acetamide](/img/structure/B296237.png)
![N-{4-[(diethylamino)sulfonyl]phenyl}-2-[4-ethoxy(methylsulfonyl)anilino]propanamide](/img/structure/B296238.png)
![2-[4-methyl(methylsulfonyl)anilino]-N-[2-(phenylsulfanyl)phenyl]acetamide](/img/structure/B296239.png)
![N-[4-(1-azepanylsulfonyl)phenyl]-2-(phenylsulfanyl)propanamide](/img/structure/B296243.png)
![2-[(4-methoxybenzyl)sulfanyl]-N-[2-(methylsulfanyl)phenyl]acetamide](/img/structure/B296245.png)
